molecular formula C22H17N3 B12528753 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-73-4

1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12528753
CAS No.: 654650-73-4
M. Wt: 323.4 g/mol
InChI Key: UDVBTXNEFOJZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This polycyclic structure features a fused quinoline and pyrazole system, which serves as a privileged scaffold for the development of biologically active molecules. Its primary research value lies in its potential as a core structure for kinase inhibitor development, with studies indicating its ability to modulate various enzymatic pathways crucial in cell signaling. Research published in RSC Advances highlights the synthetic accessibility and functionalization potential of this scaffold. Furthermore, the compound's extended conjugated pi-system makes it a promising candidate for optical applications. Studies have demonstrated that derivatives of this core structure exhibit strong fluorescence properties, suggesting utility in the development of organic light-emitting diodes (OLEDs), chemosensors, and fluorescent tags for bioimaging. The rigid, planar structure contributes to its photostability and ability to form thin films. For researchers, this compound offers a robust platform for the design and synthesis of novel therapeutic agents targeting specific cancers and inflammatory diseases, as well as for the creation of advanced organic electronic materials. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

654650-73-4

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

1,3-diphenyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C22H17N3/c1-3-9-16(10-4-1)21-19-15-23-20-14-8-7-13-18(20)22(19)25(24-21)17-11-5-2-6-12-17/h1-14,23H,15H2

InChI Key

UDVBTXNEFOJZHU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Classical Methodology

The Friedländer reaction remains the most widely used method, involving condensation of o-aminobenzaldehyde derivatives (e.g., 4 ) with 5-methyl-2-phenyl-4H-pyrazol-3-one (5 ) in refluxing ethylene glycol. This one-pot reaction forms the quinoline backbone via C–N and C–C bond formation (Path 1 in Figure 3).

Optimization :

  • Microwave irradiation reduces reaction time from 24 hours to 30 minutes, improving yields from 20% to 85%.
  • Substituent effects: Electron-donating groups on the aldehyde enhance cyclization efficiency.

Representative Procedure :

  • Combine o-aminobenzaldehyde (1 mmol) and 5-methyl-2-phenylpyrazol-3-one (1 mmol) in ethylene glycol.
  • Reflux at 180°C for 6 hours.
  • Cool, pour into ice-water, and filter.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 45–85% (dependent on substituents).

Niementowski Reaction

Anthranilic Acid-Based Synthesis

The Niementowski method employs anthranilic acid (23 ) and pyrazolones (e.g., 5 ) under acidic conditions. Early attempts by Ghosh (1937) yielded <5% due to competing decarboxylation.

Modern Modifications :

  • Catalytic sodium acetate in acetic anhydride improves yields to 30–40%.
  • Microwave-assisted reactions mitigate side reactions, achieving 50% yield for 4-hydroxy derivatives.

Limitations :

  • Low regioselectivity for C-3 substitution.
  • Requires harsh conditions (refluxing acetic acid).

Multicomponent Reactions (MCRs)

Three-Component Approach

MCRs utilizing aromatic aldehydes , pyrazolones , and ammonium acetate in PEG-1000/ionic liquids were reported by Hegde and Shetty. However, replication studies revealed unexpected bis-pyrazole formation (14a–e ) instead of the target dihydroquinoline (13a–e ).

Critical Analysis :

  • Misidentification Issue : NMR and elemental analysis confirmed bis-pyrazoles (14a–e ) as the major products, highlighting the need for rigorous validation.
  • Revised Protocol :
    • Use L-proline catalyst in ethanol at 80°C.
    • Isolate 13a–e in 70–78% yield after oxidation with DDQ.

Pfitzinger Synthesis

Isatin-Derived Routes

Pfitzinger synthesis involves isatin (50 ) and pyrazolone derivatives under basic conditions. Ring-opening of isatin forms a keto-acid intermediate (51 ), which condenses with ketones to yield decarboxylated products.

Application :

  • Limited to 4-carboxy-substituted analogs.
  • Yields: 25–40% due to competing side reactions.

Cyclization of Hydrazine Derivatives

Hydrazine-Mediated Cyclization

Reacting ethyl-2-chloro-4-phenylquinoline-3-carboxylate (10 ) with hydrazine hydrate in ethanol forms the pyrazole ring.

Procedure :

  • Reflux 10 (0.5 g) with 80% hydrazine hydrate (5 mL) in ethanol.
  • Distill solvent under vacuum.
  • Recrystallize from ethanol/water.

Yield : 65–72%.

Advantages :

  • High regioselectivity for C-3 substitution.
  • Scalable to industrial production.

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Friedländer Ethylene glycol, 180°C 45–85 One-pot, scalable Requires o-aminocarbonyl substrates
Niementowski Acetic acid, reflux 30–50 Access to 4-hydroxy derivatives Low yields, side reactions
Multicomponent PEG-1000, 80°C 70–78 Green solvent, short time Risk of bis-pyrazole formation
Pfitzinger NaOH, isatin 25–40 Decarboxylation feasible Limited substrate scope
Hydrazine cyclization Ethanol, reflux 65–72 High purity, regioselective Requires pre-functionalized esters

Challenges and Optimization Strategies

Byproduct Mitigation

  • Bis-Pyrazole Formation : Add triethylamine to suppress aldol condensation.
  • Oxidation Control : Use DDQ instead of air oxidation for dihydro → aromatic conversion.

Green Chemistry Advances

  • Ionic Liquids : [BMIM][BF₄] improves reaction homogeneity, reducing energy input.
  • Microwave Assistance : 30-minute reactions vs. 24-hour conventional heating.

Chemical Reactions Analysis

2.1. Two-Component Reactions

In two-component reactions, aromatic amines react with pyrazole derivatives to form pyrazoloquinolines. These reactions are versatile and can produce a wide range of substituted compounds .

2.2. Multicomponent Reactions

Multicomponent reactions offer a convenient method for synthesizing complex molecules in a single step. For example, a three-component reaction catalyzed by L-proline can produce 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines, although the actual products may differ from expected outcomes .

Chemical Reactions of Pyrazoloquinolines

While specific data on 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is scarce, related compounds undergo various reactions such as oxidation, substitution, and cyclization.

3.1. Oxidation Reactions

Pyrazoloquinolines can be oxidized to form fully aromatic systems. For instance, 4,9-dihydro-1H-pyrazolo[3,4-b]quinolines can be oxidized to their aromatic counterparts .

3.2. Substitution Reactions

Substitution reactions are common in pyrazoloquinolines, allowing for the introduction of various functional groups. These reactions often involve nucleophilic substitution at specific positions on the ring .

3.3. Cyclization Reactions

Cyclization is a key step in forming the pyrazoloquinoline ring system. This can involve the condensation of appropriate precursors followed by ring closure .

Biological Activities of Pyrazoloquinolines

Pyrazoloquinolines exhibit a range of biological activities, including potential as fluorescent sensors and biologically active compounds . Compounds with similar structures have shown anti-angiogenic and anticancer properties .

Table 2: Biological Activities of Related Compounds

CompoundBiological ActivityReference
Pyrazolo[4,3-c]quinoline DerivativesAnti-angiogenic, Anticancer
Pyrazolo[3,4-b]quinolinesFluorescent Sensors, Biologically Active

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its structural similarity to other bioactive compounds. Research has indicated that derivatives of this compound exhibit significant antitubercular activity. For instance, studies have shown that certain quinoline derivatives demonstrate inhibitory effects on the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis . This suggests that modifications of the pyrazoloquinoline structure could lead to new treatments for tuberculosis.

Table 1: Antitubercular Activity of Pyrazoloquinoline Derivatives

Compound NameActivity (IC50)Reference
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinolineTBDAlcaraz et al., 2022
4-Carboxy quinolino-triazole hybridsTBDNyoni et al., 2023

Insecticidal Properties

The compound has also been investigated for its insecticidal properties. Recent studies synthesized novel derivatives that displayed larvicidal and pupicidal activities against vectors of malaria and dengue fever. The synthesized quinoline derivatives showed lethal toxicity levels that indicate their potential as biocidal agents against mosquito larvae .

Table 2: Insecticidal Activity of Quinoline Derivatives

Compound NameLC50 (µM/mL)Target Species
4,7-Dichloroquinoline4.408 (larva I)Anopheles gambiae (malaria vector)
4,7-Dichloroquinoline5.016 (larva I)Aedes aegypti (dengue vector)

Potential in Treating Neurodegenerative Diseases

Research has also highlighted the potential of pyrazolo[4,3-c]quinolines in treating neurodegenerative diseases such as Alzheimer's disease. Compounds containing similar heterocyclic cores have shown promise as acetylcholinesterase inhibitors, which are vital in enhancing cognitive function by preventing the breakdown of acetylcholine .

Table 3: Acetylcholinesterase Inhibitory Activity

Compound NameIC50 (µM)Reference
Coumarin-thiazole hybrids2.7Recent study

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The pyrazolo[4,3-c]quinoline scaffold shares similarities with other pyrazoloquinoline derivatives, such as pyrazolo[3,4-b]quinoline and pyrazolo[5,1-c][1,2,4]triazoloquinolines. Key structural and functional distinctions include:

Compound Structural Differences Synthesis Method Bioactivity IC50 or Key Data
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline 2,4-dihydro backbone; 1,3-diphenyl substituents Reductive cyclization, Claisen-Schmidt condensation Anti-inflammatory (NO, iNOS inhibition); COX-2 suppression IC50 = 0.2–0.5 µM (NO inhibition)
Pyrazolo[3,4-b]quinoline (e.g., 3a–3p) Linear fusion (3,4-position) InCl3-catalyzed cyclization α-Glucosidase inhibition (antidiabetic potential) IC50 = 57.5–126.4 µM
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline (11) 3,4-diamino substitution Hydrazine fusion of aminoquinoline precursors Antitumor, anticonvulsant (theoretical, pending validation) N/A (preclinical stage)
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Ethoxy group at C8; 4-fluorophenyl at C3 Multi-step functionalization Unspecified (structural novelty for receptor targeting) N/A (synthetic focus)
CGS-9896 (Anxiolytic drug) 2-Phenyl substitution; non-dihydro backbone Commercial synthesis Benzodiazepine receptor ligand; anxiolytic, anticonvulsant Clinically used

Functional Group Impact

  • Amino Substituents: Introduction of primary amino groups (e.g., 3,4-diamino derivatives) enhances theoretical bioactivity by improving solubility and receptor interactions .
  • Halogenation : Bromine or fluorine substituents (e.g., 9b , 8-ethoxy-3-(4-fluorophenyl) ) modulate electronic properties and metabolic stability .

Biological Activity

1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its diverse biological activities. This article presents an overview of the compound's biological effects, including anti-inflammatory, anticancer, and other pharmacological properties, supported by relevant studies and data tables.

Chemical Structure and Properties

The structure of 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline features a pyrazoloquinoline core characterized by two phenyl groups at the 1 and 3 positions. This unique arrangement contributes to its biological activity.

Biological Activities

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells:

CompoundIC50 (μM)Mechanism
2a0.39Inhibition of iNOS and COX-2 expression
2i0.45Similar to compound 2a
Control0.50Positive control (1400 W)

The compounds inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response .

2. Anticancer Activity

Pyrazolo[4,3-c]quinolines have also been studied for their anticancer potential. They serve as photosensitizing agents in photodynamic therapy and exhibit selective cytotoxicity against various cancer cell lines:

Cell LineCompoundIC50 (μM)
MCF-7 (Breast)15.0
HeLa (Cervical)26.5
A549 (Lung)34.5

These compounds induce apoptosis and inhibit tumor growth through various mechanisms, including the generation of reactive oxygen species (ROS) .

3. Antioxidant Activity

Antioxidant properties have been observed in certain pyrazolo[4,3-c]quinoline derivatives. A study indicated that these compounds can scavenge free radicals effectively:

CompoundDPPH Scavenging (%) at 100 μg/mL
185%
278%
Control90%

This antioxidant activity is crucial for protecting cells from oxidative stress-related damage .

Case Studies

Case Study: Anti-inflammatory Effects

In a controlled experiment involving RAW 264.7 cells treated with LPS, compounds derived from pyrazolo[4,3-c]quinoline were shown to significantly reduce NO production compared to untreated controls. The study highlighted the structure-activity relationship (SAR), indicating that modifications on the phenyl rings can enhance or diminish biological activity .

Case Study: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of pyrazolo[4,3-c]quinoline derivatives on various cancer cell lines. The findings revealed that specific substitutions on the core structure increased potency against MCF-7 cells while maintaining lower toxicity towards normal cells .

Q & A

What are the established synthetic routes for 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence product purity?

Basic Synthesis Methodology
The compound is typically synthesized via cyclocondensation or reductive cyclization. A common approach involves starting with 2,4-dichloroquinoline-3-carbonitrile derivatives, which undergo nucleophilic substitution with hydrazine hydrate to form pyrazoloquinoline scaffolds . For example, fusion of aminoquinoline precursors (e.g., 2-aminoquinoline-3-carbonitriles) with hydrazine yields 3,4-diamino derivatives, critical intermediates for further functionalization . Reaction conditions such as temperature (e.g., 180–210°C for fusion reactions) and catalysts (e.g., NaN₃ for tetrazolo intermediates) significantly impact regioselectivity and purity. Catalytic hydrogenation versus non-catalytic methods can lead to diastereoselective outcomes, as seen in the formation of cis-4,11-dihydro derivatives .

How can researchers optimize the introduction of amino groups into the pyrazoloquinoline core to enhance therapeutic potential?

Advanced Synthetic Strategy
Introducing primary amino groups (NH₂) at positions 3 and 4 of the pyrazoloquinoline system has been shown to improve biological activity, such as CDK2/cyclin A inhibition or anticonvulsant effects . Key steps include:

  • Stepwise functionalization : Diazotization of 3,4-diamino intermediates (e.g., compound 11 in ) followed by azide coupling (using NaN₃) to generate novel tetracyclic systems (e.g., compound 13 ) .
  • Protection-deprotection strategies : Use of PPh₃ to mediate iminophosphorane formation, enabling selective hydrolysis and NH₂ group retention .
    Methodological challenges include avoiding over-functionalization and ensuring stability of the amino groups under acidic/basic conditions.

What in vitro assays are recommended for evaluating the anti-inflammatory activity of pyrazoloquinoline derivatives?

Basic Biological Screening
The LPS-induced RAW 264.7 macrophage model is widely used to assess nitric oxide (NO) production inhibition, a proxy for anti-inflammatory activity. Derivatives like 2i and 2m ( ) showed IC₅₀ values comparable to the positive control 1400 W. Key steps:

Cell treatment : Incubate derivatives (10–100 μM) with LPS-stimulated macrophages for 24h.

NO measurement : Quantify nitrite levels via Griess reagent.

Protein expression analysis : Western blotting for iNOS and COX-2 suppression.

How can researchers resolve contradictory data in beta-glucuronidase inhibition assays across pyrazoloquinoline derivatives?

Advanced Data Analysis
Contradictions in beta-glucuronidase inhibition (e.g., KB-2 vs. newer derivatives in ) may arise from structural variations or assay conditions. Mitigation strategies:

  • QSAR modeling : Use descriptors like Hammett constants or logP to correlate substituent effects (e.g., electron-withdrawing groups at position 4 enhance activity) .
  • Enzyme kinetics : Compare IC₅₀ under standardized conditions (pH 7.4, 37°C) and assess competitive/non-competitive inhibition modes.
  • Crystallography : Resolve binding modes using co-crystallized enzyme-ligand structures (if available).

What methodologies confirm the selective binding of pyrazoloquinoline derivatives to G-quadruplex DNA structures?

Advanced Biophysical Characterization
highlights fluorescence-based probes (e.g., pyrazoloquinoline cores) for c-MYC promoter G-quadruplex recognition. Techniques include:

  • Fluorescence titrations : Monitor emission shifts (e.g., λₑₓ = 360 nm, λₑₘ = 450 nm) upon DNA binding.
  • Circular dichroism (CD) : Detect conformational changes in G-quadruplex topology.
  • FRET-melting assays : Measure stabilization of labeled oligonucleotides (ΔTₘ values >10°C indicate strong binding).

How do structural modifications at position 4 of pyrazoloquinoline affect CB2 receptor selectivity over CB1?

Advanced SAR Analysis
Studies on constrained pyrazoloquinolin-3-ones ( ) reveal that bulky substituents (e.g., adamantanylmethyl) at position 4 enhance CB2 affinity. Methodological insights:

  • Docking simulations : Use CB2 homology models to predict ligand-receptor interactions (e.g., hydrophobic pockets accommodating adamantyl groups).
  • In vivo assays : Orally administered derivatives (e.g., ELND006 ) in murine colitis models show CB2-dependent efficacy .
  • Radioligand displacement : Compare Ki values for CB1 vs. CB2 using [³H]CP55,940 binding assays.

What strategies address low yields in the synthesis of pyrazoloquinoline oxides?

Advanced Process Optimization
Reductive cyclization of nitro precursors (e.g., 4-acetyl-3-methyl-5-(2-nitrophenyl)-1-phenylpyrazole) often suffers from low yields due to competing pathways. Solutions include:

  • Catalytic transfer hydrogenation : Use Pd/C with HCO₂NH₄ to favor diastereoselective formation of cis-4,11-dihydro derivatives .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24h) and improve regioselectivity.

How can metabolically unstable pyrazoloquinoline derivatives be optimized for in vivo studies?

Advanced Pharmacokinetic Tuning
Derivatives like ELND006 ( ) were stabilized via:

  • Cyclopropyl substitution : At position 4 to block CYP450-mediated oxidation.
  • Sulfonyl groups : Introduce 4-(trifluoromethyl)phenylsulfonyl to enhance metabolic stability (t₁/₂ >6h in rodents).
  • LogD adjustments : Maintain logD ~2–3 via fluorination to balance solubility and membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.